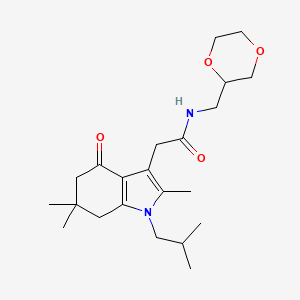![molecular formula C17H18N2O3S B6047511 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate, also known as MNAS, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label proteins, nucleic acids, and other biological molecules. MNAS has been used in a variety of applications, including imaging, protein detection, and drug discovery.
作用机制
The mechanism of action of 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate is based on its ability to bind to biological molecules such as proteins and nucleic acids. When this compound binds to a molecule, it becomes fluorescent, allowing it to be detected and imaged using fluorescence microscopy. The binding of this compound to a molecule can also affect its function, allowing researchers to study the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects:
The binding of this compound to biological molecules can have a variety of biochemical and physiological effects. For example, the binding of this compound to a protein can affect its function, leading to changes in cellular processes such as signaling and metabolism. The binding of this compound to nucleic acids can also affect their structure and function, leading to changes in gene expression and other cellular processes.
实验室实验的优点和局限性
One of the advantages of using 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate in lab experiments is its high sensitivity and specificity. This compound can be used to label specific proteins or nucleic acids, allowing researchers to study their behavior and interactions with high precision. However, there are also limitations to the use of this compound. For example, it can be toxic to cells at high concentrations, and its binding to biological molecules can affect their function, potentially leading to false results.
未来方向
There are many potential future directions for research involving 8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate. One area of interest is the development of new imaging techniques that use this compound to label biological molecules. Another area of interest is the use of this compound in drug discovery, as it can be used to identify compounds that bind to specific proteins or other biological molecules. Additionally, there is potential for the development of new applications for this compound in areas such as diagnostics and therapeutics.
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research. Its ability to label biological molecules and its high sensitivity and specificity make it a valuable tool for studying the behavior and interactions of proteins, nucleic acids, and other biological molecules. While there are limitations to its use, there are also many potential future directions for research involving this compound.
合成方法
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate can be synthesized using a variety of methods, including the reaction of 4-methylaniline with 1-naphthalenesulfonyl chloride. The resulting product can be purified using column chromatography and recrystallization. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate has been used in a variety of scientific research applications, including the imaging of biological molecules. It has been used to label proteins and nucleic acids in live cells, allowing researchers to observe their behavior and interactions in real-time. This compound has also been used in drug discovery, as it can be used to identify compounds that bind to specific proteins or other biological molecules.
属性
IUPAC Name |
azane;8-(4-methylanilino)naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.H3N/c1-12-8-10-14(11-9-12)18-15-6-2-4-13-5-3-7-16(17(13)15)22(19,20)21;/h2-11,18H,1H3,(H,19,20,21);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTVTPZGVJQVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79873-33-9 |
Source


|
| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79873-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)
![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)


![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)

![7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047470.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)
![N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6047480.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![1-[2-(2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B6047515.png)